
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methoxy-substituted alkyl halide under basic conditions. The reaction conditions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: Alkyl halides, bases like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-methyleneocta-2,7-dien-4-one: Shares similar structural features but differs in functional groups.
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness
6-Methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne is unique due to its combination of methoxy, methyl, and alkyne groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
88092-40-4 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
6-methoxy-2,7-dimethyl-5-methylideneocta-1,6-dien-3-yne |
InChI |
InChI=1S/C12H16O/c1-9(2)7-8-11(5)12(13-6)10(3)4/h1,5H2,2-4,6H3 |
Clé InChI |
FXNJCSATGOCTLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=C)C#CC(=C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
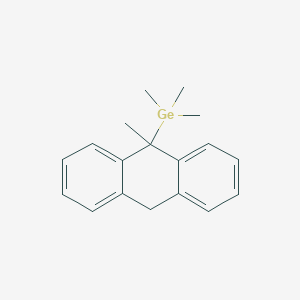

![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)

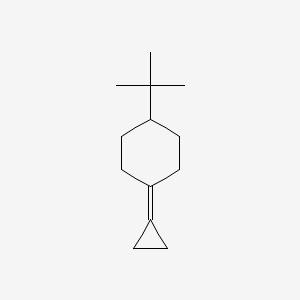
![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
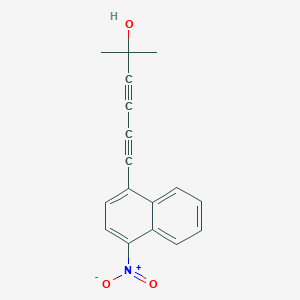
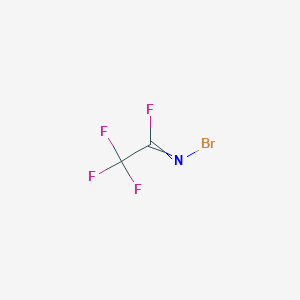
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
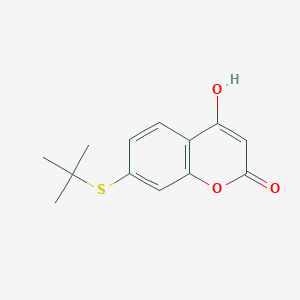
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

